6-(4-Fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione
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Overview
Description
6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione is a quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione typically involves the reaction of 4-fluoroaniline with 2,3-dimethylquinoxaline-5,8-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are often employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Aminoquinoxalines.
Substitution: Substituted quinoxalines with various functional groups.
Scientific Research Applications
6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
4-Fluoroaniline: A precursor in the synthesis of the compound.
2,3-Dimethylquinoxaline: Another precursor used in the synthesis.
Uniqueness
6-((4-Fluorophenyl)amino)-2,3-dimethylquinoxaline-5,8-dione is unique due to the presence of both the fluorophenyl and dimethylquinoxaline moieties, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
CAS No. |
14334-06-6 |
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Molecular Formula |
C16H12FN3O2 |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
6-(4-fluoroanilino)-2,3-dimethylquinoxaline-5,8-dione |
InChI |
InChI=1S/C16H12FN3O2/c1-8-9(2)19-15-14(18-8)13(21)7-12(16(15)22)20-11-5-3-10(17)4-6-11/h3-7,20H,1-2H3 |
InChI Key |
VEJKBMCMNIDKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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